ethyl N-(4-methoxybenzenecarbothioyl)carbamate
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Overview
Description
Ethyl N-(4-methoxybenzenecarbothioyl)carbamate: is a chemical compound known for its unique structure and properties It is a derivative of carbamate, featuring an ethyl group, a methoxybenzene ring, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(4-methoxybenzenecarbothioyl)carbamate typically involves the reaction of ethyl carbamate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(4-methoxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Ethyl N-(4-methoxybenzenecarbothioyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
Comparison with Other Similar Compounds: Ethyl N-(4-methoxybenzenecarbothioyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl carbamate: A simpler structure lacking the methoxybenzene and carbothioyl groups.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: The presence of the methoxybenzene ring and carbothioyl group in this compound imparts unique chemical and biological properties, making it distinct from other carbamate derivatives .
Comparison with Similar Compounds
- Ethyl carbamate
- Methyl N-(4-methoxybenzenecarbothioyl)carbamate
- N-(4-methoxybenzenecarbothioyl)carbamate derivatives
Properties
CAS No. |
57774-72-8 |
---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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